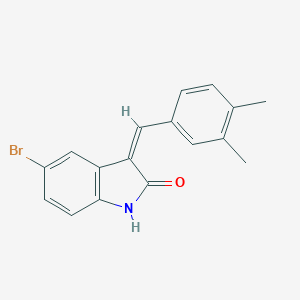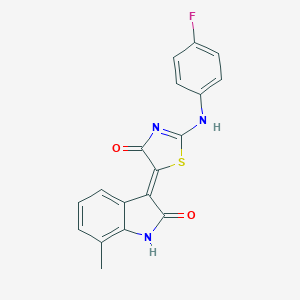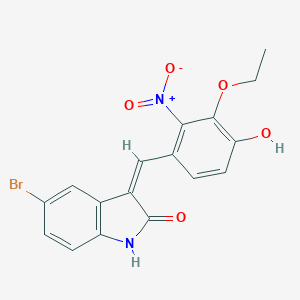
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one is a chemical compound that is widely used in scientific research for its potential therapeutic properties. This compound belongs to the thiazole family of compounds and is known for its unique structure and chemical properties.
Mecanismo De Acción
The mechanism of action of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one is not fully understood. However, studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and bacterial and fungal growth.
Biochemical and Physiological Effects:
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has the ability to inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to have anti-inflammatory properties. In vivo studies have shown that this compound has the potential to reduce tumor growth and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments include its potential therapeutic properties, its unique structure, and its ability to inhibit the growth of cancer cells, bacteria, and fungi. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Studies to determine the potential toxicity of this compound.
3. Studies to determine the potential use of this compound as an anti-viral agent.
4. Studies to determine the potential use of this compound in combination with other anti-cancer drugs.
5. Studies to determine the potential use of this compound in the treatment of bacterial and fungal infections.
6. Studies to determine the potential use of this compound in the treatment of inflammatory diseases.
Conclusion:
In conclusion, (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one is a chemical compound that has shown potential therapeutic properties in various scientific research studies. This compound has been studied for its anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been studied for its potential use as an anti-viral agent. Further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
Métodos De Síntesis
The synthesis of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one involves the reaction of 2-amino-4-fluoroaniline with 2-chloroacetyl-1,3-benzodioxole in the presence of potassium carbonate in dimethylformamide. The resulting intermediate is then reacted with thiourea in the presence of ethanol to yield the final product.
Aplicaciones Científicas De Investigación
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one has shown potential therapeutic properties in various scientific research studies. This compound has been studied for its anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been studied for its potential use as an anti-viral agent.
Propiedades
Nombre del producto |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one |
|---|---|
Fórmula molecular |
C17H11FN2O3S |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H11FN2O3S/c18-11-2-4-12(5-3-11)19-17-20-16(21)15(24-17)8-10-1-6-13-14(7-10)23-9-22-13/h1-8H,9H2,(H,19,20,21)/b15-8- |
Clave InChI |
DATRBBIPTFEIBI-NVNXTCNLSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N=C(S3)NC4=CC=C(C=C4)F |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)F |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-{5-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-furyl}benzoate](/img/structure/B307820.png)
![6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307823.png)
![6-Ethyl-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307825.png)
![3-(Methylsulfanyl)-7-propionyl-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307826.png)
![6-(4-Ethoxy-3-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307829.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307830.png)
![1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307831.png)
![6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307832.png)

![1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307834.png)
![methyl 5-(3,4-dimethoxyphenyl)-2-{3-methoxy-4-[2-(1-naphthylamino)-2-oxoethoxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307837.png)
![2-[5-bromo-2-ethoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B307838.png)
